
(2E)-3-(2-Chloro-5-nitrophenyl)prop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chloro-5-nitrophenyl)prop-2-enal: is an organic compound with the molecular formula C9H6ClNO3 . It is characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to a prop-2-enal moiety. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-chloro-5-nitrophenyl)prop-2-enal typically involves the following steps:
Nitration: The starting material, 2-chlorobenzaldehyde, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Aldol Condensation: The nitrated product is then subjected to aldol condensation with acetaldehyde in the presence of a base such as sodium hydroxide to form the prop-2-enal moiety.
Industrial Production Methods: While specific industrial production methods for 3-(2-chloro-5-nitrophenyl)prop-2-enal are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde group in 3-(2-chloro-5-nitrophenyl)prop-2-enal can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products:
Oxidation: 3-(2-chloro-5-nitrophenyl)prop-2-enoic acid.
Reduction: 3-(2-amino-5-chlorophenyl)prop-2-enal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3-(2-chloro-5-nitrophenyl)prop-2-enal is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical transformations.
Biology and Medicine: Research into the biological activity of 3-(2-chloro-5-nitrophenyl)prop-2-enal is ongoing
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(2-chloro-5-nitrophenyl)prop-2-enal involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in biological molecules. The aldehyde group can form Schiff bases with amines, leading to various biological effects.
Comparaison Avec Des Composés Similaires
3-(2-chloro-5-nitrophenyl)prop-2-enoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-(2-amino-5-chlorophenyl)prop-2-enal: Similar structure but with an amino group instead of a nitro group.
Uniqueness: 3-(2-chloro-5-nitrophenyl)prop-2-enal is unique due to the presence of both a nitro and chloro group on the phenyl ring, which imparts distinct reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
31368-60-2 |
|---|---|
Formule moléculaire |
C9H6ClNO3 |
Poids moléculaire |
211.60 g/mol |
Nom IUPAC |
(E)-3-(2-chloro-5-nitrophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6ClNO3/c10-9-4-3-8(11(13)14)6-7(9)2-1-5-12/h1-6H/b2-1+ |
Clé InChI |
YGRWDGMIJOLYCX-OWOJBTEDSA-N |
SMILES isomérique |
C1=CC(=C(C=C1[N+](=O)[O-])/C=C/C=O)Cl |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])C=CC=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


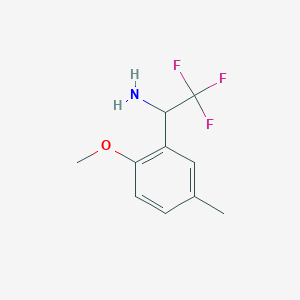
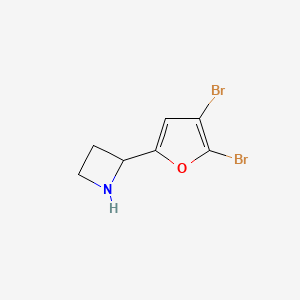

![3-[4-(Pyrrolidin-1-yl)phenyl]piperidine](/img/structure/B13599403.png)


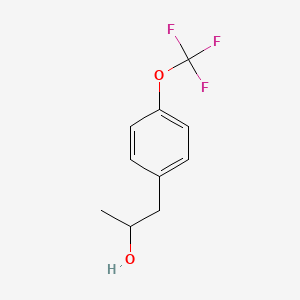
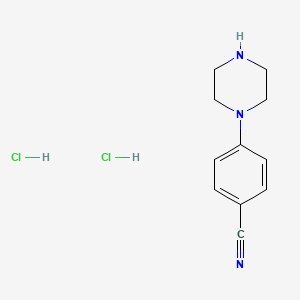
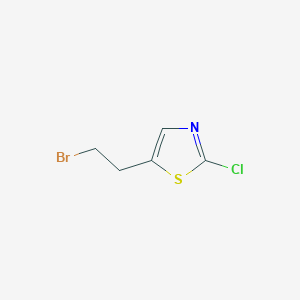



![({Bicyclo[4.1.0]heptan-2-yl}methyl)(methyl)aminehydrochloride](/img/structure/B13599451.png)
![3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-ol](/img/structure/B13599458.png)
